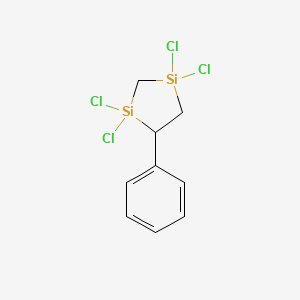
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is an organosilicon compound characterized by the presence of two silicon atoms bonded to a phenyl group and four chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane typically involves the reaction of phenylsilane with tetrachlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential as a component in drug delivery systems and medical devices.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane involves its interaction with various molecular targets The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1,3-Tetrachloro-4-phenylbutane
- 1,1,1-Trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene
Uniqueness
1,1,3,3-Tetrachloro-4-phenyl-1,3-disilolane is unique due to the presence of two silicon atoms in its structure, which imparts distinct chemical properties compared to similar compounds
Eigenschaften
CAS-Nummer |
653603-28-2 |
|---|---|
Molekularformel |
C9H10Cl4Si2 |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
1,1,3,3-tetrachloro-4-phenyl-1,3-disilolane |
InChI |
InChI=1S/C9H10Cl4Si2/c10-14(11)6-9(15(12,13)7-14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
AGYBPMJQLDBANY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C([Si](C[Si]1(Cl)Cl)(Cl)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


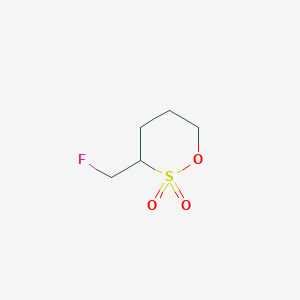


![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)

![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
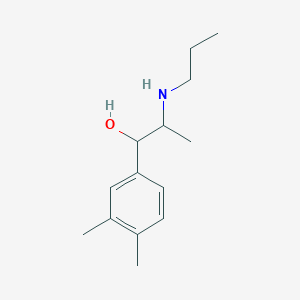
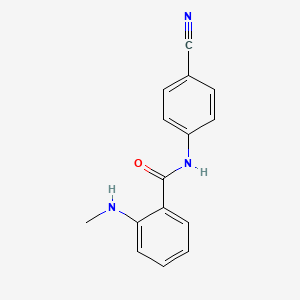
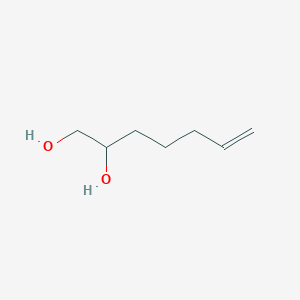
![6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12536448.png)
![1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B12536456.png)



